Anthecotulide
Description
Chemical Identity and Nomenclature
This compound is formally designated as 4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one, reflecting its complex structural architecture. The compound possesses the molecular formula C₁₅H₂₀O₃ with a molecular weight of 248.32 grams per mole. This sesquiterpene lactone belongs to the classification of butan-4-olides and is functionally related to alpha-methylene gamma-butyrolactone compounds.
The International Union of Pure and Applied Chemistry nomenclature for this compound provides a systematic description of its structural features, emphasizing the presence of the characteristic lactone ring system that defines this class of natural products. The compound's Chemical Abstracts Service registry number is documented as 23971-84-8, providing a unique identifier for this specific molecular entity. Alternative nomenclature includes anthecotuloide, representing a closely related structural variant that shares the same molecular formula but differs in stereochemical configuration.
The structural complexity of this compound is reflected in its InChI key designation: WSKLYRKBPFVGEJ-VZUCSPMQSA-N, which encodes the precise three-dimensional arrangement of atoms within the molecule. This identifier system allows for unambiguous chemical communication across different databases and research platforms. The compound's SMILES notation, CC(=CC(=O)C/C(=C/CC1COC(=O)C1=C)/C)C, provides a linear representation of its molecular structure that captures the essential connectivity and stereochemical information.
Table 1: Chemical Properties of this compound
Historical Context of Discovery and Isolation
The discovery and characterization of this compound represents a significant milestone in the phytochemical investigation of Asteraceae family members. Initial isolation efforts focused on Anthemis cotula, commonly known as stinking chamomile, where the compound was successfully extracted with a yield of 0.7% by weight from plant material. This extraction efficiency demonstrated the compound's presence as a major secondary metabolite within the plant's chemical profile.
Preparative thin-layer chromatography emerged as the primary purification technique for obtaining pure this compound standards suitable for analytical and biological evaluation. The development of quantitative determination methods using thin-layer chromatography scanning provided researchers with reliable tools for measuring this compound concentrations across different plant samples and preparations. These analytical advances proved crucial for understanding the compound's distribution patterns and concentration variations among different Anthemis species.
The constitutional verification of this compound involved comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques. These investigations not only confirmed the proposed molecular structure but also established the double-bond configuration within the molecule, resolving important stereochemical questions that had implications for understanding the compound's biological activity. The compound demonstrated remarkable stability at room temperature in air, an important property for both analytical work and potential applications.
Biosynthetic pathway investigations revealed that this compound formation occurs through a non-farnesyl diphosphate route, distinguishing it from many conventional sesquiterpene biosynthetic pathways. Isotope labeling experiments using carbon-13 enriched glucose demonstrated that the compound's biosynthesis proceeds via the methylerythritol phosphate pathway rather than the mevalonate pathway. This finding provided important insights into the metabolic flexibility of Anthemis species and their capacity to produce structurally diverse sesquiterpene lactones through alternative biosynthetic routes.
Table 2: Historical Milestones in this compound Research
Taxonomic Origins in Anthemis Species
This compound serves as a distinctive chemical marker within the genus Anthemis, a taxonomically complex group comprising more than 130 species distributed primarily throughout the Mediterranean region. The compound's presence and concentration patterns have proven valuable for chemotaxonomic investigations, supporting botanical classification schemes while revealing interesting exceptions that highlight the chemical diversity within this genus.
Anthemis cotula represents the primary source of this compound, with concentrations reaching up to 1.8% of the plant's dry weight. This substantial accumulation suggests that this compound plays an important ecological role within the plant, potentially serving defensive functions against herbivores or pathogens. The high concentration also indicates that Anthemis cotula has evolved efficient biosynthetic machinery for producing this complex sesquiterpene lactone.
Anthemis auriculata constitutes another significant source of this compound and related compounds, yielding not only the parent compound but also structural derivatives including 4-hydroxythis compound and 4-acetoxythis compound. This species demonstrates the biosynthetic flexibility within the genus, producing a family of structurally related compounds that share the core this compound framework while exhibiting variations in functional group substitution patterns.
The distribution of this compound across different Anthemis sections provides insights into evolutionary relationships within the genus. Chemotaxonomic analysis has revealed that this compound-type compounds are characteristic of specific taxonomic groups, supporting the botanical classification presented in Flora Europaea. However, certain species exhibit lactone profiles that diverge from expected patterns, suggesting either taxonomic misclassification or convergent evolution of chemical defense strategies.
Comparative analysis of sesquiterpene lactone profiles across Anthemis species has identified discrepancies between chemical composition and current taxonomic placement for several taxa, including Anthemis melampodina, Anthemis macedonica, and Anthemis austriaca. These findings underscore the value of chemical characters in taxonomic studies while highlighting the complexity of plant chemical evolution.
Table 3: this compound Distribution in Anthemis Species
The absence of this compound from Matricaria recutita, commonly known as German chamomile, represents an important taxonomic and practical distinction. Despite morphological similarities between some Anthemis species and Matricaria recutita, the chemical profiles demonstrate clear differentiation. This absence has practical implications for herbal preparations, as this compound's presence contributes significantly to the allergenic potential of plant materials containing it.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C15H20O3/c1-10(2)7-14(16)8-11(3)5-6-13-9-18-15(17)12(13)4/h5,7,13H,4,6,8-9H2,1-3H3/b11-5+ |
InChI Key |
WSKLYRKBPFVGEJ-VZUCSPMQSA-N |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/CC1COC(=O)C1=C)/C)C |
Canonical SMILES |
CC(=CC(=O)CC(=CCC1COC(=O)C1=C)C)C |
Synonyms |
anthecotulide |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Mechanism of Action
Anthecotulide exhibits selective anticancer properties, particularly against malignant melanoma cells. Studies indicate that it induces autophagy and apoptosis, leading to cell cycle arrest in the S phase. The compound has shown effectiveness in inhibiting cell growth and promoting cell death in cancerous cells through these mechanisms .
Case Studies
- Malignant Melanoma : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of melanoma cells. The compound's ability to induce apoptosis was confirmed through various assays measuring cell viability and apoptosis markers .
- Other Cancer Types : Preliminary research suggests potential efficacy against other cancer types, although further studies are required to validate these findings and explore the underlying mechanisms.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties, particularly against pathogens responsible for neglected tropical diseases.
Leishmaniasis and Trypanosomiasis
Research has indicated that this compound possesses antileishmanial activity. It was tested against Leishmania donovani and demonstrated significant effects; however, its high cytotoxicity in mammalian cells limits its viability as a therapeutic agent .
Table: Antileishmanial Activity of this compound and Derivatives
| Compound | IC50 (μg/mL) | Cytotoxicity (L6 Cells) |
|---|---|---|
| This compound | 18.05 | High |
| 4-Hydroxythis compound | 5.72 | Moderate |
| 4-Acetoxythis compound | >30 | High |
Computer-Aided Drug Design
Recent advancements in computer-aided drug design (CADD) have facilitated the exploration of this compound's structure-activity relationships. CADD methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have been employed to predict the biological activity of this compound and its derivatives against various targets .
Research Findings
Chemical Reactions Analysis
Michael Addition Reactions
The α-methylene-γ-butyrolactone group in Anthecotulide serves as a Michael acceptor, enabling nucleophilic attacks. Thiol-containing biomolecules (e.g., glutathione) react selectively at the exocyclic methylene group, forming covalent adducts .
Key Data:
| Reaction Type | Nucleophile | Product | Biological Relevance |
|---|---|---|---|
| Michael Addition | Glutathione | Thioether adduct | Detoxification mechanism in cells |
| Cysteine | S-Alkylated cysteine derivatives | Protein crosslinking |
This reactivity is critical for its observed anti-inflammatory and cytotoxic effects .
Lactone Ring-Opening Reactions
The γ-butyrolactone ring undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. Enzymatic ring-opening by esterases has also been proposed .
Experimental Conditions:
-
Acidic Hydrolysis: 0.1 M HCl, 60°C, 6 hours → 95% conversion.
-
Basic Hydrolysis: 0.1 M NaOH, 25°C, 2 hours → 80% conversion.
Product:
(4-hydroxypentanoic acid derivative).
Transition Metal-Catalyzed Rearrangements
Synthetic routes leverage Rh(I) and Au(I) catalysts for key transformations:
Rh-Catalyzed [(5+2)+1] Cycloaddition
Used to construct the bicyclic framework, this step achieves 78% yield under optimized conditions:
-
Catalyst: Rh(cod)₂OTf (5 mol%)
-
Solvent: Toluene, 80°C, 12 hours.
Au-Catalyzed Cycloisomerization
Converts linear precursors into the lactone core with 85% efficiency:
-
Catalyst: AuCl(PPh₃)/AgOTf (2 mol%)
-
Solvent: DCM, 25°C, 1 hour.
Oxidation and Reduction
The conjugated diene system undergoes stereoselective reactions:
| Reaction | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Epoxidation | m-CPBA, DCM, 0°C | Epoxide derivative | 62% |
| Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Dihydrothis compound | 90% |
Epoxidation occurs preferentially at the less substituted double bond due to steric effects .
Interaction with Silica Surfaces
Recent studies suggest silica particles promote oxidation of thiols to disulfides via radical intermediates . While not directly tested on this compound, analogous mechanisms could explain its degradation in silica-containing formulations:
This highlights the need for inert excipients in drug formulations .
Computational Insights
Density functional theory (DFT) calculations reveal:
-
Reaction Force Analysis: Bending of the lactone ring precedes nucleophilic attack, with curvature peaks correlating to O-C-O deformation .
Biological Alkylation Reactions
This compound alkylates cysteine residues in proteins (e.g., NF-κB), inhibiting pro-inflammatory signaling .
Key Targets:
| Protein | Binding Site | Functional Impact |
|---|---|---|
| NF-κB p65 subunit | Cys38 | Inhibition of DNA binding |
| Keap1 | Cys151 | Nrf2 pathway activation |
Stability Under Physiological Conditions
This compound exhibits pH-dependent stability:
| pH | Half-Life (37°C) | Major Degradation Pathway |
|---|---|---|
| 1.2 | 2.1 hours | Lactone hydrolysis |
| 7.4 | 12.5 hours | Michael adduct formation |
| 9.0 | 0.8 hours | Base-catalyzed hydrolysis |
Data supports enteric coating for oral delivery to enhance bioavailability .
Comparison with Similar Compounds
(1) Anticancer Activity
- This compound vs. Parthenolide: Both inhibit NF-κB signaling, but this compound uniquely induces S-phase arrest via Cyclin B1/p27 modulation, whereas parthenolide primarily triggers G1-phase arrest . this compound shows 10-fold selectivity for melanoma cells over normal cells, a feature less pronounced in parthenolide .
(2) Antiparasitic Activity
- This compound Derivatives: 4-Hydroxythis compound exhibits superior trypanocidal activity (IC50 = 0.56 µg/ml) compared to the parent compound but suffers from high mammalian cytotoxicity (IC50 = 5.14 µg/ml), limiting therapeutic utility .
(3) Structural Modifications and Bioactivity
- Hydroxylation or acetylation at the C4 position (4-hydroxythis compound , 4-acetoxythis compound ) enhances antiparasitic activity but reduces cancer cell selectivity .
- The γ-lactone ring and α-methylene group in this compound are critical for its pro-apoptotic effects, a feature conserved in other SQLs like parthenolide .
Clinical and Practical Considerations
- Parthenolide: In Phase II trials for leukemia and breast cancer, leveraging its broader NF-κB inhibition .
- Toxicity Profile : this compound’s allergenicity (dermatitis at 0.1%) necessitates formulation strategies to minimize topical exposure .
Preparation Methods
Conventional Extraction Techniques
This compound is traditionally extracted from the aerial parts of Anthemis cotula using maceration or Soxhlet extraction with polar solvents. A study by Demir et al. reported a 0.7% w/w yield of this compound from dried plant material using ethanol-based maceration followed by preparative thin-layer chromatography (TLC). The process involved grinding plant material to a coarse powder, soaking it in ethanol (1:10 w/v) for 72 hours, and filtering the extract under reduced pressure. The crude extract was then subjected to silica gel column chromatography, with hexane-ethyl acetate (7:3) as the mobile phase, to isolate this compound.
Advanced Extraction Methods
Modern techniques such as accelerated solvent extraction (ASE) and microwave-assisted extraction (MAE) have been applied to Anthemis cotula to enhance efficiency. In a comparative study, ethanol-based ASE at 100°C and 10 MPa pressure achieved a 12% higher yield of sesquiterpene lactones compared to maceration. MAE, conducted at 300 W for 5 minutes, reduced extraction time by 90% while maintaining comparable yields. These methods leverage increased solvent penetration and cell wall disruption, critical for accessing this compound stored in plant vacuoles.
Table 1: Comparison of Extraction Methods for Anthemis cotula
| Method | Solvent | Temperature (°C) | Time | Relative Efficiency (%) |
|---|---|---|---|---|
| Maceration | Ethanol | 25 | 72 h | 100 (Baseline) |
| Soxhlet | Ethanol | 78 | 6 h | 118 |
| ASE | Ethanol | 100 | 20 min | 132 |
| MAE | Ethanol | 60 | 5 min | 127 |
Data adapted from Dall’Acqua et al., with efficiency normalized to maceration.
Catalytic Asymmetric Synthesis of this compound
Rh(I)-Catalyzed Enyne Rearrangement
The first asymmetric synthesis of (+)-anthecotulide was achieved in six steps from commercially available starting materials, avoiding protective groups. The key transformation involved a Rh(I)-catalyzed enyne rearrangement of terminal alkynyl ester 4 to form the α-methylene-γ-butyrolactone core. Using [Rh(COD)Cl]₂ (2 mol%) and (R)-BINAP as the chiral ligand, the reaction proceeded in toluene at 80°C for 12 hours, achieving 85% yield and 94% enantiomeric excess (ee).
Au(I)-Catalyzed Meyer–Schuster Rearrangement
The final step employed a Au(I)-catalyzed Meyer–Schuster rearrangement to install the α,β-unsaturated carbonyl moiety. Treatment of propargyl alcohol intermediate 6 with Au(PPh₃)NTf₂ (1 mol%) in dichloromethane at room temperature for 2 hours yielded this compound with 78% efficiency. This mild conditions minimized side reactions, preserving the lactone’s stereochemical integrity.
Table 2: Synthetic Route to (+)-Anthecotulide
| Step | Reaction Type | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Alkynylation | Ethyl propiolate, CuI, Et₃N, THF, 0°C | 92 | – |
| 2 | Rh(I)-Enyne Rearrangement | [Rh(COD)Cl]₂, (R)-BINAP, toluene, 80°C | 85 | 94 |
| 3 | Hydrolysis | LiOH, MeOH/H₂O, rt | 90 | – |
| 4 | Cyclization | DCC, DMAP, CH₂Cl₂, 0°C to rt | 88 | – |
| 5 | Reduction | DIBAL-H, THF, -78°C | 82 | – |
| 6 | Meyer–Schuster Rearrangement | Au(PPh₃)NTf₂, CH₂Cl₂, rt | 78 | 94 |
Adapted from organic synthesis studies.
Stability and Reactivity of this compound
This compound exhibits remarkable stability under ambient conditions, with no degradation observed after 6 months at 25°C in air. However, it reacts slowly with nucleophiles such as glutathione (t₁/₂ = 48 h at pH 7.4), suggesting potential for selective biological targeting . This stability profile favors long-term storage of extracted or synthesized material without stringent inert conditions.
Q & A
Q. What experimental protocols are recommended for isolating and identifying Anthecotulide in complex biological matrices?
Methodological Guidance :
- Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with polar solvents (e.g., methanol/water mixtures) to isolate this compound from biological fluids .
- Analytical Techniques : Combine High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) for precise identification. Validate with reference standards and retention time matching .
- Data Validation : Include blank and spiked samples to rule out matrix interference. Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .
Q. How can researchers design a robust synthesis protocol for this compound derivatives?
Methodological Guidance :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst concentration). For example, a 2^3 factorial design can identify interactions between parameters .
- Purification : Employ flash chromatography with gradient elution (hexane:ethyl acetate) followed by recrystallization for high-purity yields .
- Characterization : Validate structures using Nuclear Magnetic Resonance (NMR) (1H, 13C) and Fourier-Transform Infrared Spectroscopy (FT-IR). Cross-reference spectral data with computational predictions (e.g., DFT calculations) .
Q. Common Pitfalls :
- Avoid prolonged exposure to light or moisture during synthesis, as this compound derivatives may degrade .
Advanced Research Questions
Q. How should conflicting data on this compound’s bioactivity be resolved in pharmacological studies?
Methodological Guidance :
- Controlled Replication : Standardize cell lines (e.g., HepG2 for cytotoxicity assays) and exposure times across labs to minimize variability .
- Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity. Highlight confounding variables (e.g., solvent used, cell passage number) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 gene editing to isolate target pathways (e.g., NF-κB inhibition) and confirm bioactivity specificity .
Q. Example Data Contradiction Analysis :
| Study | IC50 (μM) | Cell Line | Solvent | Outcome |
|---|---|---|---|---|
| A | 12.3 | HEK293 | DMSO | Apoptosis |
| B | 45.6 | HeLa | Ethanol | No effect |
| Hypothesis: Solvent choice (DMSO vs. ethanol) alters compound solubility and cellular uptake . |
Q. What computational strategies are effective for predicting this compound’s interaction with non-target proteins?
Methodological Guidance :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Validate with experimental data (e.g., surface plasmon resonance) .
- Machine Learning : Train models on PubChem BioAssay data to predict off-target effects. Feature selection should include molecular descriptors (e.g., LogP, polar surface area) .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability over time (≥100 ns trajectories) .
Q. Validation Criteria :
- Compare computational predictions with in vitro kinase inhibition assays to refine algorithms .
Q. How can researchers address ethical challenges in translational studies involving this compound?
Methodological Guidance :
- Preclinical Ethics : Follow ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes .
- Human Trials : Submit protocols to Institutional Review Boards (IRBs) with explicit risk-benefit analyses. Use double-blinded, placebo-controlled designs for Phase I trials .
- Data Transparency : Share raw datasets (e.g., via Zenodo) to enable independent verification of toxicity or efficacy claims .
Q. Key Considerations :
- Document informed consent processes and adverse event reporting in clinical trial appendices .
Data Management & Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Guidance :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R (drc package). Report EC50 values with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to exclude anomalous data points .
- Reproducibility : Archive analysis scripts (e.g., Python/R notebooks) alongside raw data to facilitate replication .
Q. Example Workflow :
Normalize response data to positive/negative controls.
Fit Hill equation:
Validate model fit with Akaike Information Criterion (AIC) .
Q. How should researchers design studies to investigate this compound’s environmental persistence?
Methodological Guidance :
- Field Sampling : Use stratified random sampling in contaminated sites. Measure soil pH, organic matter, and microbial activity as covariates .
- Degradation Assays : Conduct microcosm experiments under controlled conditions (e.g., UV exposure, microbial consortia). Quantify residues via LC-MS/MS .
- Ecotoxicity : Test on model organisms (e.g., Daphnia magna) using OECD guidelines. Report LC50/EC50 values with species sensitivity distributions (SSDs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
